5-羟基沙利度胺
科学研究应用
酞胺咪-5-OH 在科学研究中具有广泛的应用:
化学: 用于合成用于靶向蛋白质降解的PROTAC。
生物学: 研究其在调节蛋白质-蛋白质相互作用中的作用。
医学: 研究其在癌症和自身免疫性疾病等疾病中的潜在治疗作用。
工业: 用于开发新药和研究工具
作用机制
酞胺咪-5-OH通过与塞雷布隆蛋白(E3泛素连接酶复合物的组成部分)结合发挥其作用。这种结合将靶蛋白招募到该复合物中,导致其泛素化,随后被蛋白酶体降解。所涉及的分子靶标和途径包括:
塞雷布隆(CRBN): 主要的靶蛋白。
泛素-蛋白酶体途径: 靶蛋白被降解的途径
类似化合物:
酞胺咪: 母体化合物,用于其免疫调节和抗炎特性。
来那度胺: 具有增强免疫调节作用的衍生物。
泊马度胺: 具有强大抗癌特性的另一种衍生物。
酞胺咪-5-OH的独特性: 酞胺咪-5-OH的独特性在于其在5位的特异性羟基化,这增强了其募集塞雷布隆并形成PROTAC的能力。 这使得它在靶向蛋白质降解研究中特别有价值 .
生化分析
Biochemical Properties
5-Hydroxythalidomide plays a significant role in biochemical reactions, particularly in its interaction with the cereblon protein within the CRL4 E3 ubiquitin ligase complex. This interaction leads to the degradation of specific neosubstrates, such as promyelocytic leukemia zinc finger protein (PLZF) and SALL4, but not IKZF1 . The hydroxyl group at the fifth position enhances the compound’s aqueous solubility and affects its interaction with biological targets, potentially altering its pharmacological effects .
Cellular Effects
5-Hydroxythalidomide has been shown to induce teratogenic effects by promoting the degradation of specific proteins via the cereblon-containing ubiquitin ligase complex . This degradation affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of PLZF by 5-Hydroxythalidomide leads to short bone formation in chicken limbs . Additionally, the compound’s interaction with cereblon alters the binding specificity of the ubiquitin ligase complex, leading to distinct cellular outcomes .
Molecular Mechanism
The molecular mechanism of 5-Hydroxythalidomide involves its binding to the cereblon protein within the CRL4 E3 ubiquitin ligase complex . This binding induces the recruitment of non-native substrates, such as PLZF and SALL4, for ubiquitination and subsequent degradation . The hydroxyl group at the fifth position of 5-Hydroxythalidomide enhances its interaction with cereblon, leading to altered substrate specificity and degradation patterns . This mechanism is crucial for the compound’s teratogenic and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxythalidomide change over time due to its stability and degradation patterns. Studies have shown that the compound is metabolized in the liver, with its primary metabolites being 5-Hydroxythalidomide and 5′-Hydroxythalidomide . The stability of these metabolites is influenced by factors such as temperature and pH, which can affect their long-term impact on cellular function . In vitro and in vivo studies have demonstrated that the degradation of 5-Hydroxythalidomide leads to a time-dependent decrease in its teratogenic effects .
Dosage Effects in Animal Models
The effects of 5-Hydroxythalidomide vary with different dosages in animal models. In rabbits, a thalidomide-sensitive species, the compound’s teratogenic effects are dose-dependent . At lower doses, 5-Hydroxythalidomide induces mild teratogenic effects, while higher doses result in more severe outcomes, such as limb defects and organ malformations . The compound’s toxic effects at high doses highlight the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
5-Hydroxythalidomide is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19, CYP2C9, and CYP1A1 . These enzymes hydroxylate thalidomide to form 5-Hydroxythalidomide and other metabolites . The metabolic pathways involve multiple steps, including hydroxylation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic and toxicological profile.
Transport and Distribution
The transport and distribution of 5-Hydroxythalidomide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with cereblon facilitates its localization to specific cellular compartments, where it exerts its effects . Additionally, the hydroxyl group at the fifth position enhances the compound’s solubility, allowing for efficient distribution within the cellular environment . The transport and distribution patterns of 5-Hydroxythalidomide are crucial for its pharmacological activity and therapeutic potential.
Subcellular Localization
5-Hydroxythalidomide is localized to specific subcellular compartments, primarily due to its interaction with cereblon and other binding proteins . The compound’s subcellular localization influences its activity and function, as it targets specific proteins for degradation within these compartments . Post-translational modifications, such as ubiquitination, further regulate the compound’s localization and activity, directing it to specific organelles or cellular structures . Understanding the subcellular localization of 5-Hydroxythalidomide is essential for elucidating its molecular mechanisms and therapeutic potential.
准备方法
合成路线和反应条件: 酞胺咪-5-OH的合成通常涉及酞胺咪的羟基化。该过程可以概括如下:
起始原料: 酞胺咪。
羟基化: 酞胺咪在受控条件下使用合适的氧化剂(如高锰酸钾或四氧化锇)在5位进行羟基化。
纯化: 使用重结晶或色谱等技术纯化产物,以获得高纯度的酞胺咪-5-OH。
工业生产方法: 酞胺咪-5-OH的工业生产遵循类似的合成路线,但规模更大。该过程包括:
批量合成: 酞胺咪的大规模羟基化。
优化: 优化反应条件以最大化产率和纯度。
纯化: 工业纯化方法,如大规模色谱法或结晶法。
化学反应分析
反应类型: 酞胺咪-5-OH会发生各种化学反应,包括:
氧化: 羟基可以进一步氧化。
还原: 该化合物可以被还原以去除羟基。
取代: 羟基可以被其他官能团取代。
常见试剂和条件:
氧化: 高锰酸钾,四氧化锇。
还原: 硼氢化钠,氢化铝锂。
取代: 卤化剂,亲核试剂。
主要产物:
氧化产物: 进一步氧化的衍生物。
还原产物: 没有羟基的酞胺咪。
取代产物: 取决于所用试剂的不同,各种取代衍生物。
相似化合物的比较
Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-cancer properties.
Uniqueness of Thalidomide-5-OH: Thalidomide-5-OH is unique due to its specific hydroxylation at the 5-position, which enhances its ability to recruit cereblon and form PROTACs. This makes it particularly valuable in targeted protein degradation research .
属性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-6-1-2-7-8(5-6)13(20)15(12(7)19)9-3-4-10(17)14-11(9)18/h1-2,5,9,16H,3-4H2,(H,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBQRRQTZUJWRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983186 | |
Record name | 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64567-60-8 | |
Record name | 5-Hydroxythalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064567608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYTHALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29V976C3CJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。